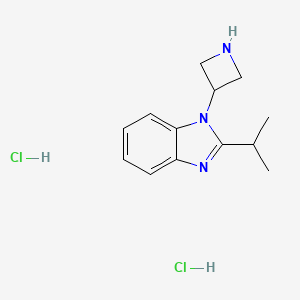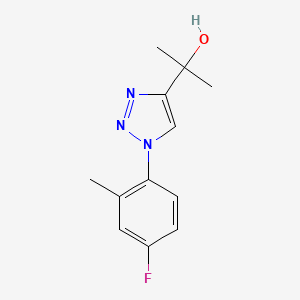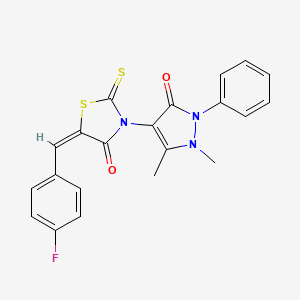
2-((1s,3s)-Adamantane-1-carboxamido)-5-phenylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1s,3s)-Adamantane-1-carboxamido)-5-phenylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C22H24N2O2S and its molecular weight is 380.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Polyamides and Polyimides
Research has led to the synthesis of new polyamides and polyimides incorporating adamantane structures, demonstrating notable thermal stability and solubility characteristics. For example, polyamides synthesized from diamines and an adamantane-containing diacid exhibited high tensile strengths, elongation to breakage values, and glass transition temperatures (Tgs), indicating their potential in high-performance materials applications (Chern, Shiue, & Kao, 1998). Similarly, polyimides derived from a diamine with a pendant adamantane group and aromatic tetracarboxylic dianhydrides showed remarkable thermal stability and amorphous nature, suitable for applications requiring materials with low dielectric constants and high thermal resistance (Liaw & Liaw, 1999).
High-Performance Materials
Adamantane derivatives have been explored for their high-performance material applications. Polyamides containing adamantyl and diamantyl moieties demonstrated not only high glass transition temperatures but also significant thermal decomposition temperatures, suggesting their use in environments requiring materials with exceptional thermal stability (Liaw, Liaw, & Chung, 1999). Another study focused on optimizing polycondensation reactions for materials incorporating ethylenedioxythiophene and adamantane, which could lead to polymers with specialized electronic properties (Yamazaki, Kuwabara, & Kanbara, 2013).
Antimicrobial Activity
Adamantane derivatives have shown potential in antimicrobial applications. N′-Heteroarylidene-1-adamantylcarbohydrazides and related compounds demonstrated broad-spectrum antimicrobial activity, including against Gram-positive and Gram-negative bacteria, indicating their potential as novel antimicrobial agents (El-Emam, Alrashood, Al-Omar, & Al-Tamimi, 2012).
Molecular Docking and Theoretical Investigations
Theoretical investigations, including molecular docking and DFT analyses, have been performed on adamantane derivatives to understand their structural properties and potential biological activities. For instance, studies on ethyl 2-[(Z)-1-(adamantan-1-yl)-3-(phenyl)isothioureido]acetate showed its inhibitory activity against specific enzymes, suggesting applications in drug discovery (Al-Wahaibi et al., 2020).
Properties
IUPAC Name |
2-(adamantane-1-carbonylamino)-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c23-19(25)17-9-18(16-4-2-1-3-5-16)27-20(17)24-21(26)22-10-13-6-14(11-22)8-15(7-13)12-22/h1-5,9,13-15H,6-8,10-12H2,(H2,23,25)(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKXIVSYGCERBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(C=C(S4)C5=CC=CC=C5)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2367276.png)
![4-[(3-chlorobenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2367277.png)
![6-methoxy-1-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B2367281.png)

![2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2367283.png)






![ethyl 2-{[5-(4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2367296.png)
![3-[3-(Hydroxymethyl)azepan-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2367298.png)

